molecular formula C12H13Cl2N3 B2724880 3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1177347-20-4

3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No.: B2724880
CAS No.: 1177347-20-4
M. Wt: 270.16
InChI Key: GNYOZWLOEDZJRP-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a 3-chlorophenyl group at position 3 and a hydrochloride counterion. Pyrazolo-pyridine derivatives are widely explored in medicinal chemistry due to their structural rigidity, hydrogen-bonding capacity, and versatility in targeting biological receptors such as kinases, GPCRs, and ion channels .

Properties

IUPAC Name

3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3.ClH/c13-9-3-1-2-8(6-9)12-10-7-14-5-4-11(10)15-16-12;/h1-3,6,14H,4-5,7H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYOZWLOEDZJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with 2-chloropyridine under acidic conditions to yield the desired pyrazolo[4,3-c]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Chemical Reactions of Pyrazolo[4,3-c]pyridines

Pyrazolo[4,3-c]pyridines can undergo various chemical reactions, including substitution, arylation, and hydrolysis. These reactions are often facilitated by adjusting pH levels or using specific solvents that enhance reactivity. For example, the presence of a carboxylic acid group allows for reactions like esterification or amidation, while the aromatic rings can participate in electrophilic substitution reactions.

3.1. Substitution Reactions

Substitution reactions are common in pyrazolo[4,3-c]pyridines, where functional groups can be replaced by others. For instance, a halogenated derivative can undergo nucleophilic aromatic substitution (SNAr) to introduce new substituents.

3.2. Arylation Reactions

Arylation reactions involve the introduction of aryl groups onto the pyrazolo[4,3-c]pyridine ring. These reactions can be facilitated by palladium-catalyzed cross-coupling reactions, similar to those observed in pyrazolo[1,5-a]pyrimidines .

3.3. Hydrolysis Reactions

Hydrolysis reactions can occur at the carboxylic acid ester or amide groups present in some pyrazolo[4,3-c]pyridine derivatives. These reactions are typically catalyzed by acids or bases and result in the formation of carboxylic acids or amines.

Characterization Techniques

Characterization of pyrazolo[4,3-c]pyridines involves various spectroscopic techniques:

  • Infrared Spectroscopy (IR) : Useful for identifying functional groups.

  • Ultraviolet-visible Spectroscopy (UV-vis) : Provides information on electronic transitions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Essential for determining molecular structure.

  • Mass Spectrometry (MS) : Helps in confirming molecular weight and fragmentation patterns.

  • High-performance Liquid Chromatography (HPLC) : Used for assessing purity and separating mixtures.

Biological Activities

Pyrazolo[4,3-c]pyridines have shown potential as kinase inhibitors and antiproliferative agents. For example, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol exhibits antiproliferative effects by inducing cell death pathways . While specific data on 3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride is not available, its structural similarity suggests potential biological activity.

Data Table: Common Reactions of Pyrazolo[4,3-c]pyridines

Reaction TypeConditionsProducts/Outcomes
SubstitutionSNAr, nucleophilic reagentsIntroduction of new substituents
ArylationPalladium-catalyzed cross-couplingAryl group introduction
HydrolysisAcidic or basic conditionsFormation of carboxylic acids or amines

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent. Its structure allows for interactions with biological targets involved in cell proliferation and apoptosis. Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit promising activity against various cancer cell lines by modulating signaling pathways related to tumor growth .

Antimicrobial Activity

Studies have shown that pyrazolo[4,3-c]pyridine derivatives possess antimicrobial properties. These compounds have been evaluated for their effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Neurological Research

Recent research highlights the potential neuroprotective effects of pyrazolo[4,3-c]pyridine derivatives. They are being studied for their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compounds may act on neurotransmitter systems or reduce oxidative stress in neuronal cells .

Case Studies

StudyObjectiveFindings
Cancer Cell Line Study Evaluate anti-cancer efficacyDemonstrated significant cytotoxicity against breast and lung cancer cell lines with IC50 values in low micromolar range .
Antimicrobial Testing Assess antibacterial propertiesShowed effective inhibition of Gram-positive and Gram-negative bacteria; minimum inhibitory concentrations (MIC) were determined .
Neuroprotection Assay Investigate neuroprotective effectsCompounds exhibited reduced cell death in models of oxidative stress; potential for development as neuroprotective agents .

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five pyrazolo-pyridine derivatives, focusing on structural features, physicochemical properties, and synthetic relevance.

Structural and Functional Group Variations

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features Reference
3-(3-Chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride 3-Chlorophenyl at position 3; hydrochloride salt C₁₄H₁₅Cl₂N₃* ~308.2† Rigid bicyclic core; halogenated aryl group enhances lipophilicity N/A
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride Ethyl ester at position 3; [3,4-c] ring fusion C₉H₁₄ClN₃O₂ 243.68 Ester group increases solubility; [3,4-c] fusion alters ring conformation
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride Methyl ester at position 3; [3,4-c] ring fusion C₈H₁₂ClN₃O₂ 217.65 Smaller ester group; used in peptide mimetics and prodrug strategies
8h (Quinoline-pyrazolo-pyridine hybrid) 3-Amino, 2-methyl, and fused quinoline-carboxylic acid groups C₂₁H₂₃FN₆O₄ 443.18 Antimicrobial activity; fluorine and methoxy groups enhance bioavailability
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride Cyclopropyl-oxadiazole at position 3; N-methylation C₁₂H₁₆ClN₅O 305.74 Oxadiazole moiety improves metabolic stability; methyl group reduces polarity

*Inferred from similar compounds; †Estimated based on analogous structures.

Key Differences and Implications

Substituents at position 3 significantly influence biological activity. For example, the 3-chlorophenyl group in the target compound likely enhances hydrophobic interactions in target binding compared to ester-containing analogs .

Salt Forms and Solubility :

  • Hydrochloride salts (target compound, ) improve aqueous solubility compared to free bases, critical for oral bioavailability .
  • Dihydrochloride salts (e.g., ’s C₆H₁₁Cl₂N₃O) exhibit higher solubility but may require adjusted formulation strategies .

Functional Group Contributions :

  • Ester Groups () : Serve as prodrug moieties or intermediates for further derivatization (e.g., hydrolysis to carboxylic acids).
  • Heterocyclic Additions () : The cyclopropyl-oxadiazole group in ’s compound enhances metabolic stability and selectivity for CNS targets .

Biological Activity

3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : 3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
  • Molecular Formula : C₁₂H₁₂ClN₃·HCl
  • Molecular Weight : 270.2 g/mol
  • CAS Number : 1177347-20-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes and receptors involved in critical cellular pathways. For example:

  • Phosphodiesterase Inhibition : This compound acts as a selective inhibitor of phosphodiesterase 9 (PDE9), which is significant in the modulation of cyclic nucleotide levels and has implications in neurodegenerative diseases like Alzheimer's disease .
  • Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation through various pathways .

Biological Activity Overview

Biological ActivityDescription
Anticancer Exhibits significant cytotoxicity against cancer cell lines such as MCF-7 and HCT-116 with IC₅₀ values ranging from 6 to 99 nM .
Antimicrobial Shows promising antifungal activity against pathogenic fungi and potential antitubercular effects against Mycobacterium tuberculosis H37Rv .
Anti-inflammatory Investigated for potential anti-inflammatory effects in various preclinical models .

Anticancer Studies

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • A study reported that derivatives of pyrazole compounds demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC₅₀ values indicating effective inhibition of cell growth. Notably, the compound showed an IC₅₀ value of 45 nM against MCF-7 cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro studies demonstrated that certain pyrazole derivatives exhibited antifungal activity against multiple strains of fungi and showed effectiveness against Mycobacterium tuberculosis H37Rv. This suggests a potential application in treating infections caused by resistant strains .

Case Studies

  • In Vitro Anticancer Study : A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The study found that specific derivatives exhibited potent activity with IC₅₀ values as low as 6 nM against HCT-116 cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .
  • Antimicrobial Evaluation : Another study focused on the antifungal activity of pyrazole derivatives against clinical isolates of fungi. The results indicated that some compounds had a minimum inhibitory concentration (MIC) below 10 µg/mL against Candida species and demonstrated significant activity against Mycobacterium tuberculosis strains .

Q & A

Q. How can reaction yields be optimized for intermediates like 3-bromo-1H-pyrazolo[4,3-b]pyridine?

  • Methodological Answer: Improve yields by: (i) Adjusting stoichiometry (e.g., excess hydrazine in cyclization steps). (ii) Using catalysts like Pd₂(dba)₃/XPhos for Buchwald-Hartwig couplings (e.g., 70% yield for intermediate 26) . (iii) Optimizing temperature (e.g., 100°C for 12 hours in coupling reactions) .

Q. What structural modifications enhance the compound’s bioavailability or target selectivity?

  • Methodological Answer: Introduce substituents at the 3-chlorophenyl group (e.g., electron-withdrawing groups for metabolic stability) or modify the pyridine ring (e.g., methyl groups to improve lipophilicity). Structure-activity relationship (SAR) studies on analogues show that chloro and fluorophenyl groups enhance binding affinity to kinases .

Q. How can computational modeling guide the design of derivatives with improved properties?

  • Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or CDK2. Density functional theory (DFT) calculations (e.g., Gaussian 09) can optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. How do researchers resolve contradictions in reported biological activity data for pyrazolo-pyridine derivatives?

  • Methodological Answer: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) and validate using orthogonal methods (e.g., SPR for binding affinity). Cross-reference NMR and HRMS data to confirm compound identity, as impurities or stereoisomers may cause discrepancies .

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